2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid
Description
The compound 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroacetic acid consists of two distinct moieties:
Imidazo[1,2-a]pyridine core: A bicyclic heteroaromatic system with a 6-chloro substituent, as seen in related compounds like 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate .
Halogenated carbonyl/acetic acid group: The ethanone moiety contains two fluorine atoms and one chlorine (2,2-difluoro-2-chloro), while the acetic acid derivative (2-chloro-2,2-difluoroacetic acid) is a strong electron-withdrawing group with pKa ~1.2 due to fluorine’s inductive effects .
Properties
Molecular Formula |
C11H5Cl3F4N2O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
ZJOALYCPSUARJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with chloro and difluoro reagents under controlled conditions. One common method includes the use of Vilsmeier–Haack–Arnold reaction, where the starting material is treated with reagents like POCl3 and DMF to introduce the chloro and difluoro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce compounds with additional oxygen atoms.
Scientific Research Applications
2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one involves its interaction with molecular targets in biological systems. The compound’s chloro and difluoro groups can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
*Calculated based on molecular formula C₁₀H₅Cl₂F₂N₂O.
Functional and Pharmacological Differences
- Electron-Withdrawing Effects: The difluoroacetic acid moiety enhances acidity compared to non-fluorinated analogs (e.g., 2-chloro-2,2-difluoroacetic acid has pKa ~1.2 vs. chloroacetic acid’s pKa ~2.8) . This impacts solubility and binding in biological systems.
- Bioactivity: Imidazo[1,2-a]pyridines with chloro/fluoro substituents show enhanced metabolic stability and receptor binding compared to non-halogenated variants .
Crystallographic and Hydrogen-Bonding Behavior
- The difluoroacetic acid group can participate in strong hydrogen bonds (e.g., O–H···O/F), influencing crystal packing and stability, as described in graph-set analysis .
- In contrast, 2-chloro-2,2-difluoroethanone lacks hydrogen-bond donors, leading to weaker intermolecular interactions compared to carboxylic acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
